molecular formula C13H21N B2505709 4-Octylpyridine CAS No. 40089-91-6

4-Octylpyridine

Cat. No.: B2505709
CAS No.: 40089-91-6
M. Wt: 191.318
InChI Key: IJVGJECZAOTXGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for 4-Octylpyridine were not found, pyridine derivatives like 1,4-Dihydropyridine have been synthesized using multi-component one-pot and green synthetic methodologies . These methods often involve the construction of the pyridine ring with structural and functional modifications .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with an octyl group attached at the 4-position . The compound has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 7 freely rotating bonds .


Physical and Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 282.3±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its molar refractivity is 61.7±0.3 cm3, and it has a polar surface area of 13 Å2 .

Scientific Research Applications

1. Vision Improvement in Multiple Sclerosis

  • Study Overview : A study conducted by Horton et al. (2013) explored the effects of 4-aminopyridine (4-AP) in patients with optic neuropathy due to multiple sclerosis. They found that 4-AP led to improvements in visual acuity and faster P100 latencies, indicating potential benefits for vision improvement in this patient group (Horton et al., 2013).

2. Metal Ion Extraction in Supercritical CO2

  • Study Overview : Chang et al. (2008) investigated new CO2-soluble, 4-aminopyridine derivatives for use as chelating agents. These derivatives demonstrated high solubility in supercritical CO2 and efficiency in extracting various metal ions. This research indicates the potential of 4-aminopyridine derivatives in industrial metal extraction processes (Chang et al., 2008).

3. Conformational Switching in Terpyridines

  • Study Overview : Rocco et al. (2020) reported on the preparation and characterization of certain terpyridine compounds, revealing a conformational switch associated with changes in van der Waals interactions. This research contributes to the understanding of molecular interactions and could inform the design of new materials and chemicals (Rocco et al., 2020).

4. Spinal Cord Injury Treatment in Dogs

  • Study Overview : A study by Lim et al. (2014) investigated the effects of 4-aminopyridine and its derivative in dogs with chronic spinal cord injury. Their findings suggest that these compounds significantly improved supported stepping ability in dogs, pointing to potential applications in spinal cord injury treatment (Lim et al., 2014).

5. Multifunctional Chromic Materials

  • Study Overview : Papadakis (2019) reviewed the use of mono- and di-quaternized 4,4′-bipyridine derivatives in various applications, emphasizing their redox activity and electrochromic aptitude. These materials have potential applications in sensors, data storage, and display devices (Papadakis, 2019).

6. Tuning Electronic Structure in Fe(II) Polypyridines

  • Study Overview : Bowman et al. (2015) conducted a computational study on Fe(II) polypyridines, important in molecular electronic switches and solar cells. They explored how modifications in ligand scaffolds and donor atoms affect the electronic structure, providing insights for the design of more efficient materials (Bowman et al., 2015).

7. Adsorption in Dye-Sensitized Solar Cells

  • Study Overview : Xiong et al. (2008) examined the adsorption of 4-tert-Butylpyridine on TiO2 surfaces in dye-sensitized solar cells. They proposed a mechanism for compressed recombination, enhancing the understanding of solar cell efficiencies (Xiong et al., 2008).

8. Push Effect Strategy in Oxygen Reduction

  • Study Overview : Yan et al. (2022) innovatively combined the "push effect" strategy with "triple-phase-boundary" engineering in iron porphyrin-based metal-organic frameworks. This approach led to enhanced selectivity and activity for oxygen reduction, with potential implications in energy conversion technologies (Yan et al., 2022).

Safety and Hazards

While specific safety data for 4-Octylpyridine was not found, it’s important to handle all chemical substances with appropriate safety measures. This includes wearing protective equipment and ensuring good ventilation in the working area .

Properties

IUPAC Name

4-octylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-2-3-4-5-6-7-8-13-9-11-14-12-10-13/h9-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVGJECZAOTXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40089-91-6
Record name Octylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040089916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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